2,4-Dimethyl-5-bromobenzaldehyde

Overview

Description

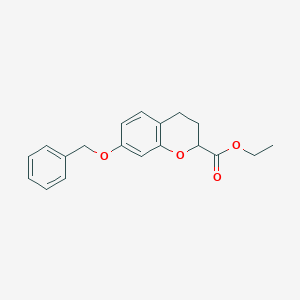

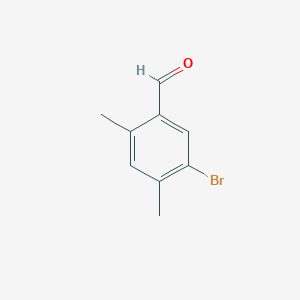

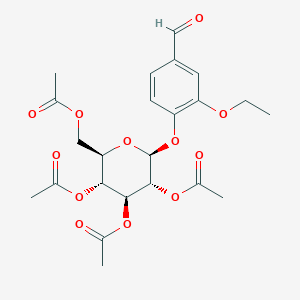

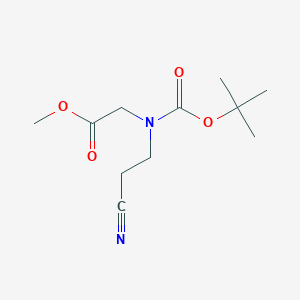

2,4-Dimethyl-5-bromobenzaldehyde is a chemical compound with the molecular formula C9H9BrO .

Synthesis Analysis

The synthesis of 2,4-Dimethyl-5-bromobenzaldehyde could be similar to the synthesis of 4-Bromobenzaldehyde, which involves two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-5-bromobenzaldehyde can be represented by the InChI code: 1S/C9H9BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-5H,1-2H3 . The molecular weight of this compound is 213.07 g/mol .Chemical Reactions Analysis

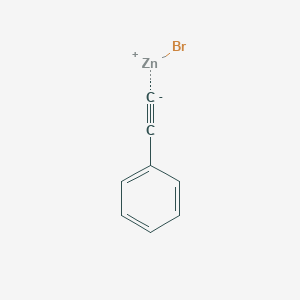

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This reaction could be similar for 2,4-Dimethyl-5-bromobenzaldehyde.Scientific Research Applications

Synthetic Applications in Organic Chemistry

2,4-Dimethyl-5-bromobenzaldehyde is extensively used in organic synthesis. It's a key substrate in palladium-catalyzed cross-coupling reactions, contributing to the construction of various biologically and medicinally significant compounds. This utility is highlighted in the advancements of bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).

Crystallographic Studies

The compound has been studied for its crystal structure and interactions. For instance, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, which includes a similar structural unit, shows interesting π–π interactions between benzene rings, contributing to our understanding of molecular arrangements in solid states (Asiri, Khan, & Tahir, 2010).

Development of Novel Ligands

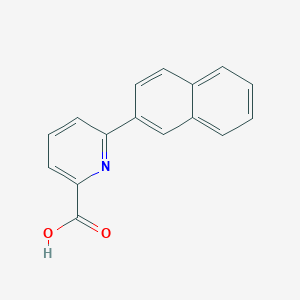

2,4-Dimethyl-5-bromobenzaldehyde derivatives are used in the creation of novel chelating ligands, which are significant in coordination chemistry and metal-catalyzed reactions. This is evident in the synthesis of bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003).

Spectroscopic and Computational Studies

The compound and its derivatives are subjects in spectroscopic and computational studies to understand molecular properties. For example, 2-fluoro-4-bromobenzaldehyde, a related compound, was investigated to understand its molecular structure and vibrational properties (Tursun et al., 2015).

Kinetic and Mechanistic Insights in Catalysis

It plays a crucial role in exploring the kinetics and mechanisms of catalytic processes, like Heck coupling reactions, where its derivatives serve as important substrates (Rosner, Le Bars, Pfaltz, & Blackmond, 2001).

Synthesis of Heterocyclic Compounds

2,4-Dimethyl-5-bromobenzaldehyde derivatives are vital in synthesizing heterocyclic compounds, which are pivotal in drug discovery and pharmaceuticals. A notable example is the facile synthesis of 1-aryl-1H-indazoles (Cho et al., 2004).

Chemical Kinetics and Synthesis Studies

The compound has been a focus in chemical kinetics and synthesis studies, aiding in the development of new synthetic methodologies. This is exemplified in the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

5-bromo-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXKCBMKMMVAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)